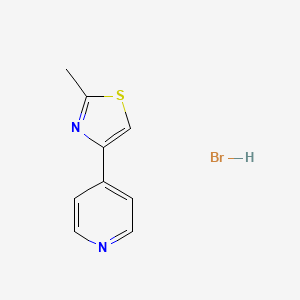

2-Methyl-4-(pyridin-4-yl)thiazole hydrobromide

Description

Properties

IUPAC Name |

2-methyl-4-pyridin-4-yl-1,3-thiazole;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S.BrH/c1-7-11-9(6-12-7)8-2-4-10-5-3-8;/h2-6H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDRJCKTYBHLKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=NC=C2.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(pyridin-4-yl)thiazole hydrobromide typically involves the reaction of 2-methylthiazole with 4-bromopyridine under specific conditions . The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to a temperature of around 100°C for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The compound is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(pyridin-4-yl)thiazole hydrobromide undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the bromine atom.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and substituted pyridine derivatives .

Scientific Research Applications

2-Methyl-4-(pyridin-4-yl)thiazole hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(pyridin-4-yl)thiazole hydrobromide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity . For example, it can inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer . Additionally, the compound can form hydrogen bonds and other non-covalent interactions with biological macromolecules, affecting their structure and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Thiazole Core

Positional Isomerism of Pyridinyl Groups

4-Pyridinyl vs. 2-Pyridinyl Thiazoles :

Compounds with a pyridin-4-yl group (e.g., 4-(4-pyridinyl)thiazoles) exhibit superior antimicrobial activity compared to their 2-pyridinyl counterparts. For instance, 4-(R-2-yl)-2-(pyridin-4-yl)thiazole derivatives showed MIC values as low as 0.01 mM against Staphylococcus aureus and Bacillus cereus, attributed to optimized hydrogen-bonding interactions with bacterial enzymes . In contrast, 2-pyridinyl analogs (e.g., 2-(pyridin-2-yl)thiazoles) displayed reduced potency (MIC = 0.05 mM), highlighting the importance of the pyridine nitrogen’s spatial orientation .- Ethynyl-Linked Pyridinyl Derivatives: MTEP (2-methyl-4-(pyridin-3-ylethynyl)thiazole) incorporates an ethynyl spacer between the thiazole and pyridinyl groups. However, the absence of a direct bond between the thiazole and pyridine rings may reduce metabolic stability compared to the target compound .

Substituent Modifications on Thiazole

- Methyl vs. Amino Groups: The 2-methyl substitution in the target compound likely improves metabolic stability by reducing reactivity compared to amino-substituted analogs (e.g., 4-(pyridin-3-yl)thiazol-2-amine). Amino groups, while increasing hydrogen-bonding capacity, may also render compounds susceptible to oxidation or enzymatic degradation .

Aryl vs. Heteroaryl Substituents :

Replacing the pyridinyl group with a 3-nitrophenyl moiety (e.g., 2-methyl-4-(3-nitrophenyl)thiazole hydrobromide) introduces strong electron-withdrawing effects, which could enhance electrophilic reactivity but reduce solubility in polar solvents .

Physicochemical Properties

| Property | Target Compound | 4-(Pyridin-3-yl)thiazol-2-amine | 5-(4-Fluorophenyl)oxazole Analog |

|---|---|---|---|

| Solubility (Hydrobromide) | High (polar solvents) | Moderate (free base) | Low (free base) |

| LogP (Predicted) | ~2.5 | ~1.8 | ~2.0 |

| Hydrogen-Bonding Capacity | Moderate (pyridine N, Br⁻) | High (amine, pyridine N) | High (amine, oxazole N) |

- The hydrobromide salt significantly enhances water solubility compared to free-base analogs, facilitating formulation in aqueous media .

Biological Activity

2-Methyl-4-(pyridin-4-yl)thiazole hydrobromide is a compound belonging to the thiazole family, which is renowned for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a pyridine moiety, contributing to its biological activity. The general structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The thiazole ring is known to modulate enzyme activity and receptor interactions, which can lead to therapeutic effects in various diseases.

Biological Activities

The compound has been investigated for several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of thiazoles exhibit significant antibacterial properties against pathogens like Mycobacterium tuberculosis. The presence of the pyridine ring at the C-4 position enhances this activity, making it a candidate for further development as an anti-tubercular agent .

- Anticancer Potential : Research indicates that thiazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound have demonstrated potent inhibitory effects on breast cancer cells (MDA-MB-231) with an IC50 value indicating strong cytotoxicity .

- Enzyme Inhibition : The compound has been evaluated for its potential as an acetylcholinesterase inhibitor, which is crucial in the context of neurodegenerative diseases like Alzheimer's. Its structural features suggest a mechanism that could lead to significant inhibitory activity against this enzyme .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | 0.70 | |

| Anticancer | MDA-MB-231 (breast cancer) | 0.126 | |

| Enzyme Inhibition | Acetylcholinesterase | 2.7 |

Discussion

The diverse biological activities of this compound underscore its potential as a therapeutic agent. Its efficacy against Mycobacterium tuberculosis positions it as a promising candidate in the fight against tuberculosis, particularly given the rising incidence of drug-resistant strains. Additionally, its anticancer properties warrant further investigation into its mechanisms and potential applications in oncology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-4-(pyridin-4-yl)thiazole hydrobromide, and what reagents are critical for optimizing yield?

- Answer : The synthesis typically involves cyclocondensation of α-bromoketones with thiourea derivatives or coupling reactions between thiazole precursors and pyridinyl boronic acids. Key reagents include brominating agents (e.g., NBS or HBr), catalysts like Pd(PPh₃)₄ for cross-coupling, and solvents such as ethanol or DMF. Microwave-assisted synthesis can reduce reaction times and improve yields by 15–20% compared to traditional reflux methods .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- Answer :

- 1H NMR : Look for aromatic proton signals in the δ 7.5–8.5 ppm range (pyridinyl protons) and methyl groups at δ 2.5–2.8 ppm.

- MS : The molecular ion peak ([M+H]⁺) should align with the calculated molecular weight (e.g., ~285 g/mol).

- IR : Confirm C=N stretches (~1600 cm⁻¹) and N-H bending vibrations (~1500 cm⁻¹) for thiazole and pyridine moieties .

Q. How can researchers determine the solubility profile of this compound for in vitro assays?

- Answer : Conduct polarity-based solubility tests using solvents like DMSO (high solubility for stock solutions), ethanol (moderate), and water (low). Solubility can be enhanced via co-solvents (e.g., PEG-400) or pH adjustment (e.g., using HCl/NaOH to ionize functional groups) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected fragmentation patterns in MS) be resolved during structural validation?

- Answer :

- Hypothesis Testing : Compare observed fragments with computational predictions (e.g., using software like Gaussian). For example, fragmentation via NO₂ radical elimination or thiazole ring cleavage may occur, as seen in similar thiazoles .

- Cross-Validation : Use tandem MS (MS/MS) or high-resolution mass spectrometry (HRMS) to confirm fragment masses.

- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction, as demonstrated for structurally related compounds like 5-(4-fluorophenyl)-4-(pyridin-4-yl)oxazol-2-amine .

Q. What experimental strategies are recommended for optimizing reaction conditions to minimize byproducts in thiazole-pyridine coupling?

- Answer :

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) to improve regioselectivity.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) often enhance coupling efficiency over ethanol.

- Temperature Control : Lower temperatures (50–70°C) reduce side reactions like dehalogenation, while microwave irradiation (100–120°C) accelerates kinetics .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s anticancer potential?

- Answer :

- Analog Synthesis : Modify substituents (e.g., replace methyl with trifluoromethyl to enhance metabolic stability) and assess bioactivity .

- In Vitro Assays : Test against cancer cell lines (e.g., A549, MCF-7) using MTT assays. Compare IC₅₀ values with reference drugs (e.g., Dasatinib).

- Target Identification : Perform kinase inhibition profiling or molecular docking to predict interactions with p38α MAPK or similar targets .

Q. What computational methods are effective for predicting the compound’s binding modes with biological targets?

- Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptors (e.g., ATP-binding sites in kinases).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- QSAR Modeling : Corrogate electronic parameters (e.g., logP, HOMO/LUMO) with bioactivity data from analogs .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies between theoretical and experimental melting points?

- Answer :

- Purity Check : Use HPLC or TLC to confirm compound purity (>95%). Impurities (e.g., unreacted precursors) lower melting points.

- Polymorphism Screening : Recrystallize from different solvents (e.g., MeOH vs. EtOAc) to isolate stable polymorphs.

- DSC Analysis : Differential scanning calorimetry provides precise melting ranges and detects phase transitions .

Q. What steps are critical for validating the compound’s stability under physiological conditions?

- Answer :

- pH Stability Tests : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via LC-MS.

- Light/Heat Stress : Expose to UV light (254 nm) or 40–60°C to assess photolytic/thermal decomposition.

- Plasma Stability : Incubate with human plasma and quantify remaining compound using validated HPLC methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.